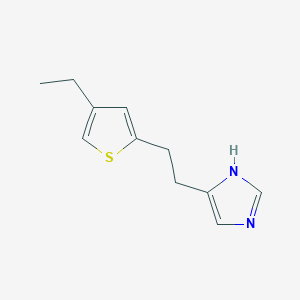![molecular formula C12H15N5O13P3- B12833565 ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate is a complex organic molecule that plays a significant role in various biochemical processes This compound is structurally characterized by a tetrahydrofuran ring bonded to an imidazopurinyl group and a triphosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the tetrahydrofuran ring, which is then functionalized to introduce the dihydroxy groups. The imidazopurinyl group is synthesized separately, often starting from purine derivatives, and then coupled with the tetrahydrofuran intermediate. The final step involves the phosphorylation of the hydroxyl groups to form the triphosphate moiety.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pH conditions. The process may also include purification steps such as crystallization, chromatography, and recrystallization to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazopurinyl group can be reduced under specific conditions.
Substitution: The triphosphate moiety can be substituted with other phosphate groups or analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Phosphorylation reagents like phosphorus oxychloride (POCl₃) or phosphoramidite reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield various phosphorylated derivatives.
Applications De Recherche Scientifique
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotide analogs.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism by which ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, thereby disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate: can be compared with other nucleotide analogs such as:
Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.
Guanosine triphosphate (GTP): Another natural nucleotide involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): Used in the synthesis of RNA.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C12H15N5O13P3- |
|---|---|
Poids moléculaire |
530.19 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/p-1/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
BKQZGVPRPNNNDW-WOUKDFQISA-M |
SMILES isomérique |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O |
SMILES canonique |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



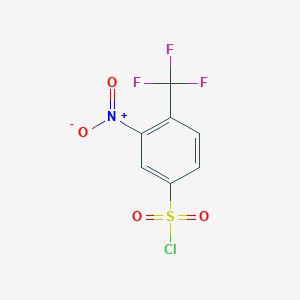

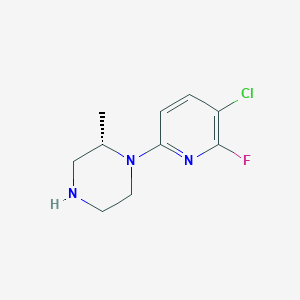
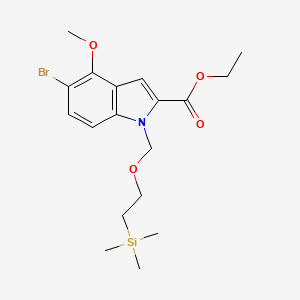

![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)

![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
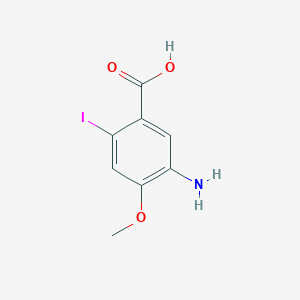
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)

